N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide
Description
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of difluorophenyl and difluoroethyl groups attached to a prop-2-enamide backbone
Properties
IUPAC Name |
N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO/c1-2-9(17)16-10(11(14)15)7-5-6(12)3-4-8(7)13/h2-5,10-11H,1H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDXOIOJHFZGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=C(C=CC(=C1)F)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide typically involves the reaction of 2,5-difluorobenzene with 2,2-difluoroethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with acryloyl chloride to yield the final compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The difluorophenyl and difluoroethyl groups contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Difluorophenyl)prop-2-enamide
- N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide
- (E)-N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]-4-(dimethylamino)but-2-enamide
Uniqueness
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide is unique due to the presence of both difluorophenyl and difluoroethyl groups, which impart distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
